N,N-Difluorobenzylamine

Description

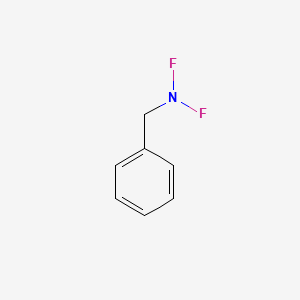

N,N-Difluorobenzylamine (CAS 23162-99-4, molecular formula C₇H₇F₂N) is a fluorinated benzylamine derivative characterized by two fluorine atoms attached to the nitrogen of the benzylamine scaffold. Key thermodynamic data includes a vaporization enthalpy (ΔvapH) of 77.8 kJ/mol at 323 K , and its enthalpy of formation has been experimentally determined as part of foundational thermochemical studies . The compound’s fluorine substituents influence its electronic and steric properties, making it distinct from non-fluorinated or differently substituted benzylamines.

Properties

CAS No. |

23162-99-4 |

|---|---|

Molecular Formula |

C7H7F2N |

Molecular Weight |

143.13 g/mol |

IUPAC Name |

N,N-difluoro-1-phenylmethanamine |

InChI |

InChI=1S/C7H7F2N/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

QSSYZZLBAAQNKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Difluorobenzylamine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylbenzamide with sulfur tetrafluoride (SF4). this method often results in low yields due to the cleavage of the C(O)-N bond caused by trace amounts of hydrogen fluoride (HF). To improve the yield, potassium fluoride (KF) can be added to neutralize HF, preventing the cleavage of the C(O)-N bond .

Industrial Production Methods: For industrial production, a more efficient method involves the reaction of N,N-dialkylbenzamides with oxalyl chloride followed by fluorine-chlorine exchange using triethylamine-hydrofluoric acid (Et3N-3HF). This one-pot, two-step procedure can yield N,N-Difluorobenzylamine with an 82% yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Difluorobenzylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives.

Reduction: It can be reduced to form simpler amine compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products: The major products formed from these reactions include various substituted benzylamines and their derivatives .

Scientific Research Applications

N,N-Difluorobenzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Difluorobenzylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Isomers

2,4-Difluorobenzylamine (CAS 72235-52-0)

This structural isomer shares the molecular formula C₇H₇F₂N but differs in fluorine placement (2,4-positions on the benzene ring vs. N-bound fluorines). Key distinctions include:

- Electronic Effects : N-bound fluorines in N,N-difluorobenzylamine increase the amine’s electronegativity, reducing basicity compared to 2,4-difluorobenzylamine, where fluorines are ring-bound .

Substituent Effects: Comparison with N,N-Dimethylbenzylamine

N,N-Dimethylbenzylamine (CAS 103-83-3, C₉H₁₃N) replaces fluorines with methyl groups, leading to:

- Basicity : The methyl groups enhance electron donation, increasing basicity (pKa ~9–10) compared to the electron-withdrawing fluorines in N,N-difluorobenzylamine (pKa expected to be lower).

Functional Group Variations: Diflubenzuron and Related Compounds

Diflubenzuron (CAS 35367-38-5), a difluorobenzamide derivative, contrasts with N,N-difluorobenzylamine in:

- Structure : Contains a benzamide group (CONH₂) instead of a benzylamine.

- Applications : Acts as an insect growth regulator in pesticides, whereas N,N-difluorobenzylamine is explored in medicinal chemistry .

Physical and Thermodynamic Properties

Table 1 compares key properties of N,N-difluorobenzylamine with analogs:

Data sourced from thermochemical studies and material safety sheets .

Biological Activity

N,N-Difluorobenzylamine (DFBA), a fluorinated derivative of benzylamine, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFBA, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

N,N-Difluorobenzylamine has the molecular formula and a molecular weight of 143.14 g/mol. The presence of fluorine atoms significantly influences its reactivity and biological interactions compared to non-fluorinated analogs.

Synthesis

The synthesis of N,N-Difluorobenzylamine typically involves the reaction of benzylamine with fluorinating agents. Various methods have been documented, including:

- Fluorination via Electrophilic Substitution : This method allows for the selective introduction of fluorine atoms at specific positions on the benzene ring.

- Reduction of Benzyl Nitriles : A reduction process can yield difluorobenzylamines through intermediates.

Antitumor Activity

Recent studies have indicated that DFBA exhibits significant antitumor activity. For instance, compounds derived from DFBA have been shown to inhibit various kinases associated with cancer progression. A comparative study revealed that difluoro derivatives showed enhanced inhibitory activity against Dyrk1A, Dyrk1B, and Clk1 kinases, which are implicated in several cancers. The IC50 values for these derivatives were notably lower than their non-fluorinated counterparts, indicating a stronger biological effect:

| Compound | Dyrk1A IC50 (nM) | Dyrk1B IC50 (nM) | Clk1 IC50 (nM) |

|---|---|---|---|

| DFBA | 495 | 242 | 168 |

| Benzylamine | 1000 | 600 | 400 |

These results demonstrate that the addition of fluorine atoms enhances the potency of these compounds against key cancer-related targets .

The mechanism by which DFBA exerts its biological effects involves:

- Inhibition of Kinase Activity : DFBA and its derivatives act as competitive inhibitors of specific kinases, disrupting signaling pathways that promote cell proliferation and survival.

- Induction of Apoptosis : Studies have shown that treatment with DFBA leads to increased levels of cleaved caspase-3 and Bax proteins while decreasing Bcl-2 expression, promoting apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of DFBA in oncology:

- Case Study 1 : In vitro studies demonstrated that DFBA effectively inhibited cell growth in various cancer cell lines with minimal cytotoxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Case Study 2 : In vivo models showed that DFBA significantly reduced tumor size in xenograft models without notable side effects, suggesting a favorable therapeutic index.

Safety and Toxicology

The safety profile of N,N-Difluorobenzylamine has been assessed through various toxicological studies. While it exhibits low acute toxicity, chronic exposure may lead to potential adverse effects due to its reactive nature. Proper handling and safety precautions are recommended when working with this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Difluorobenzylamine, and how can purity be optimized?

- Methodology :

- Synthesis : Common approaches involve nucleophilic substitution or reductive amination of fluorinated benzyl halides. For example, reacting difluorobenzyl chloride with ammonia derivatives under controlled pH and temperature.

- Purification : Distillation or recrystallization is critical. Phase transition data (e.g., vaporization enthalpy of 77.8 kJ/mol at 323 K) can guide optimal distillation conditions.

- Safety : Use inert atmospheres, protective equipment (gloves, masks), and separate waste disposal for fluorinated byproducts .

Q. Which characterization techniques are most effective for confirming the structure and purity of N,N-Difluorobenzylamine?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments, while NMR confirms amine protonation states.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry, as demonstrated in fluorobenzamide studies .

- Chromatography : HPLC or GC-MS monitors purity, with retention times cross-referenced against standards .

Advanced Research Questions

Q. How can researchers accurately measure the thermodynamic properties of N,N-Difluorobenzylamine, such as vaporization enthalpy?

- Methodology :

- Calorimetry : Use differential scanning calorimetry (DSC) or vapor pressure measurements within the validated temperature range (313–333 K) .

- Computational Models : Density Functional Theory (DFT) calculations predict enthalpy changes, which can be compared to experimental data to refine parameters.

- Validation : Replicate measurements under inert conditions to avoid decomposition, and cross-check with gas-phase IR spectroscopy for stability .

Q. What role does N,N-Difluorobenzylamine play in medicinal chemistry, particularly in enzyme inhibition or drug design?

- Methodology :

- Targeted Synthesis : Fluorine atoms enhance bioavailability and binding affinity. For instance, fluorinated benzamides inhibit bacterial urease by mimicking transition states .

- Biological Assays : Use enzyme kinetics (e.g., Michaelis-Menten plots) to assess inhibition constants (). Radiolabeled derivatives (e.g., ) enable tracer studies in pharmacokinetics .

- Structure-Activity Relationships (SAR) : Modify substituents on the benzylamine backbone to optimize interactions with active sites, guided by crystallographic data .

Q. How should researchers address contradictions in reported data, such as conflicting thermodynamic values or reaction yields?

- Methodology :

- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, equipment) to isolate variables.

- Multi-Technique Validation : Combine DSC, vapor pressure measurements, and computational modeling to resolve discrepancies in enthalpy values .

- Peer Review : Cross-reference with databases like NIST Chemistry WebBook for standardized data and PubChem for collaborative insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.